molecular formula C12H12O3 B8669161 methyl 2-(3-methoxyprop-1-ynyl)benzoate

methyl 2-(3-methoxyprop-1-ynyl)benzoate

Cat. No.: B8669161
M. Wt: 204.22 g/mol
InChI Key: QJEKOZKZSZCVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 2-(3-methoxyprop-1-ynyl)benzoate is an organic compound with a unique structure characterized by a benzoate ester linked to a methyloxy-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methoxyprop-1-ynyl)benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The propynyl group is introduced via a subsequent alkylation reaction using propargyl bromide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification and alkylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propynyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

methyl 2-(3-methoxyprop-1-ynyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of methyl 2-(3-methoxyprop-1-ynyl)benzoate is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The propynyl group may play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

    Methyl 2-methoxybenzoate: Shares the benzoate ester structure but lacks the propynyl group.

    Methyl 3,5-dimethoxybenzoate: Contains additional methoxy groups on the benzene ring, altering its chemical properties.

Uniqueness: methyl 2-(3-methoxyprop-1-ynyl)benzoate is unique due to the presence of the methyloxy-propynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(3-methoxyprop-1-ynyl)benzoate

InChI

InChI=1S/C12H12O3/c1-14-9-5-7-10-6-3-4-8-11(10)12(13)15-2/h3-4,6,8H,9H2,1-2H3

InChI Key

QJEKOZKZSZCVKH-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.